molecular formula C19H21N3O4S2 B3140839 Methyl 3-[[2-[2-[[2-(cyclopropylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate CAS No. 478045-09-9

Methyl 3-[[2-[2-[[2-(cyclopropylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate

Cat. No. B3140839
CAS RN: 478045-09-9
M. Wt: 419.5 g/mol
InChI Key: BDOHMSUREKOZLD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The molecule also contains multiple amide groups, which are common in many biological compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The thiophene ring is a planar, aromatic system, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the amide groups might be hydrolyzed under acidic or basic conditions. The thiophene ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amide groups could enhance its solubility in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Methyl 3-amino-2-thiophene carboxylate, a related compound, has been studied for its reaction with orthoesters, leading to the formation of N-(2-carbomethoxy thienyl) imidates. This reaction pathway is significant for understanding the cyclization mechanism and the activity of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010). Similarly, ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate, another related compound, has been studied for its molecular conformation and stability, which is reinforced by intramolecular hydrogen bonding (Mabkhot et al., 2013).

Genotoxic and Carcinogenic Potential Assessment

Research has been conducted on the genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor compound. Techniques like the Ames test and Comet assay were used to evaluate these effects, providing insights into the toxicological profiles of such compounds (Lepailleur et al., 2014).

Synthesis of Derivatives and Biological Activities

Several studies have focused on synthesizing derivatives of thiophene compounds, including methods like the Gewald reaction under aqueous conditions (Abaee & Cheraghi, 2013), and evaluating their biological activities. For instance, the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives has shown antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).

Molecular Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was examined, showing intramolecular hydrogen bonds stabilizing the structure, which provides insights into the structural characteristics of similar compounds (Vasu et al., 2004).

Future Directions

Thiophene derivatives have been the subject of much research due to their wide range of biological activities . This particular compound, with its multiple functional groups, could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

methyl 3-[[2-[2-[[2-(cyclopropylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-26-19(25)18-14(8-9-27-18)22-17(24)11-28-15-5-3-2-4-13(15)21-16(23)10-20-12-6-7-12/h2-5,8-9,12,20H,6-7,10-11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOHMSUREKOZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[[2-[2-[[2-(cyclopropylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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